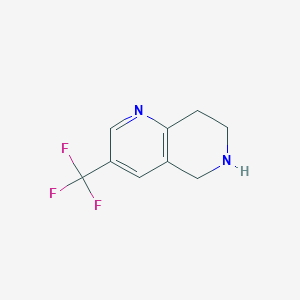

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine

Description

Properties

IUPAC Name |

3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2/c10-9(11,12)7-3-6-4-13-2-1-8(6)14-5-7/h3,5,13H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKYZZSGAOUFGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624734-27-6 | |

| Record name | 5,6,7,8-Tetrahydro-3-(trifluoromethyl)-1,6-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624734-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Cyclization of Acylated 4-Amino-5-aryl-2-(trifluoromethyl)pyridines

One well-documented method involves the cyclization of acylated 4-amino-5-aryl-2-(trifluoromethyl)pyridines using phosphorus pentoxide (P2O5) and phosphorus oxychloride (POCl3). This reaction smoothly affords 3-(trifluoromethyl)benzo[c]naphthyridines, which are structurally related to the target compound, in good yields.

- Step 1: Synthesis of intermediate aminopyridines from substituted 4H-pyran-4-ones. The 4H-pyran-4-ones are prepared by reacting 2-acetyl-2-aryloxiranes and 4-dimethylamino-3-(4-methoxyphenyl)-3-buten-2-one with ethyl trifluoroacetate under basic conditions.

- Step 2: Cyclization of the acylated aminopyridines under P2O5/POCl3 conditions to yield the trifluoromethylated naphthyridine core.

This method provides a robust pathway to incorporate the trifluoromethyl group and construct the bicyclic framework efficiently.

Double Sonogashira Coupling and Chichibabin Cyclization

Another approach, although focused on related tetrahydro-1,8-naphthyridine derivatives, offers insights applicable to 1,6-naphthyridines:

- Double Sonogashira Coupling: 2,5-Dibromopyridine undergoes double Sonogashira coupling with acetylenic alcohols or protected propargylamines to form key intermediates.

- Chichibabin Cyclization: The coupled intermediates undergo Chichibabin-type cyclization to form the tetrahydro-naphthyridine ring system.

While this method is more commonly applied to 1,8-naphthyridine systems, the principles of coupling and cyclization can be adapted for 1,6-naphthyridines bearing trifluoromethyl substituents.

Asymmetric Synthesis via Hydrogenation and Functional Group Transformations

Asymmetric synthesis methods have been developed for tetrahydro-1,6-naphthyridine scaffolds similar to the target compound:

- Starting from substituted pyridine derivatives, asymmetric hydrogenation is used to reduce the pyridine ring selectively to the tetrahydro form.

- Subsequent functional group transformations introduce the trifluoromethyl group and other substituents.

- Acid-base workups and recrystallizations improve yield and enantiomeric purity.

This method is particularly useful when chiral centers are present or desired in the final product.

Summary Table of Preparation Methods

Research Findings and Notes

- The cyclization of acylated aminopyridines under P2O5/POCl3 is a reliable method for constructing the trifluoromethylated naphthyridine core, offering good yields and scalability.

- The double Sonogashira coupling followed by Chichibabin cyclization provides a versatile route to tetrahydro-naphthyridine rings, although more commonly applied to 1,8-naphthyridines, it informs synthetic design for 1,6-naphthyridines.

- Asymmetric synthesis routes enable access to chiral tetrahydro-1,6-naphthyridine derivatives, useful for pharmaceutical applications.

- Purification techniques such as recrystallization from ethyl acetate improve product purity and yield.

- The trifluoromethyl group is typically introduced early in the synthesis through reactions involving ethyl trifluoroacetate or trifluoromethylated precursors.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl group and nitrogen atoms in the naphthyridine ring participate in nucleophilic substitutions under varying conditions:

Aromatic Substitution

The electron-withdrawing trifluoromethyl group activates adjacent positions for nucleophilic attack. For example:

-

Ammonia-mediated cyclization : 2-Vinyl-3-acylpyridine derivatives react with ammonia to form dihydronaphthyridine intermediates, which are subsequently hydrogenated .

-

Halogen displacement : Bromine at position 3 of analogous naphthyridines undergoes Suzuki-Miyaura couplings with arylboronic acids (e.g., 75% yield with 2-methylbiphenyl-3-ylboronic acid) .

Alkylation/Acylation

The secondary amine in the tetrahydro ring undergoes alkylation or acylation:

-

Boc protection : Tert-butyloxycarbonyl (Boc) groups are introduced using (Boc)₂O in THF/MeOH (74% yield) .

-

Carbamate formation : Reactions with N-[2-(trimethylsilyl)ethoxycarbonyloxyl succinimide yield protected amines (e.g., 400 mg product from 300 mg starting material) .

Transition Metal-Catalyzed Couplings

Palladium and ruthenium catalysts enable key bond-forming reactions:

Suzuki-Miyaura Coupling

Bromo-substituted naphthyridines couple with boronic acids under Pd catalysis:

| Substrate | Boronic Acid | Catalyst | Yield | Conditions | Source |

|---|---|---|---|---|---|

| 3-Bromo-1,6-naphthyridine | 2-Methylbiphenyl-3-yl | Pd(dppf)Cl₂·CH₂Cl₂ | 75% | 110°C, 1,4-dioxane/H₂O |

Heck-Type Vinylation

Ethylene gas mediates vinylation of chloropyridine precursors via a Pd-catalyzed Heck reaction, forming intermediates for naphthyridine synthesis .

Hydrogenation and Reduction

The tetrahydro ring system allows further saturation or functional group reduction:

Enantioselective Transfer Hydrogenation

Ru-catalyzed asymmetric hydrogenation of dihydronaphthyridines produces enantiomerically pure tetrahydro derivatives (e.g., TAK-828F synthesis) . Conditions include:

-

Catalyst : Ru(II) complexes with chiral ligands

-

Hydrogen source : HCO₂H/NEt₃

-

Yield : >90% enantiomeric excess (ee)

Reductive Amination

Ketones in the naphthyridine scaffold react with amines under H₂/Pd-C to form secondary amines, critical for bioactive molecule synthesis .

Trifluoromethylation and Halogenation

The trifluoromethyl group itself can be modified or serve as a directing group:

Late-Stage Trifluoromethylation

Direct trifluoromethylation of naphthyridines using CF₃SiMe₃ and HF achieves C-2 functionalization (32% yield) . The reaction proceeds via a six-membered transition state, tolerating sensitive groups like aldehydes.

Bromination

Electrophilic bromination at position 3 is achieved using Br₂ or NBS, enabling downstream couplings .

Chichibabin Cyclization

Pyridine derivatives undergo thermal cyclization to form the naphthyridine core. For example, 3,3′-pyridine-2,5-diyldipropan-1-amines cyclize in acidic conditions to yield 1,8-naphthyridines .

Oxidation of Tetrahydro Rings

Treatment with KMnO₄ or CrO₃ oxidizes saturated rings to pyridones, altering electronic properties for medicinal applications.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Intermediate:

One of the primary uses of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine is as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the synthesis of Sitagliptin, a widely used oral hypoglycemic agent for managing type 2 diabetes. Sitagliptin functions by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which increases incretin levels and subsequently lowers blood glucose levels .

Potential Therapeutic Agent:

Research indicates that compounds containing the naphthyridine moiety exhibit various biological activities. For instance, derivatives of naphthyridine have shown promise as anti-inflammatory agents and in treating neurodegenerative diseases. The trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, potentially improving their pharmacokinetic properties .

Case Studies and Research Findings

Case Study 1: Synthesis of Sitagliptin

In a study focused on synthesizing Sitagliptin, researchers utilized this compound as a key intermediate. The process involved several steps including the formation of hydrazone intermediates followed by cyclization to yield the naphthyridine structure .

Case Study 2: Biological Activity Assessment

Another research effort evaluated derivatives of naphthyridine for their anti-inflammatory properties. Compounds were tested for their ability to inhibit pro-inflammatory cytokines in vitro. The presence of the trifluoromethyl group was found to significantly enhance activity compared to non-fluorinated analogs .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which can influence the compound’s pharmacokinetics and pharmacodynamics .

Comparison with Similar Compounds

Dihydro-1,6-naphthyridin-5(6H)-ones (e.g., Compound 20a)

- Structure: These derivatives retain the 1,6-naphthyridine core but incorporate ketone functionalities (e.g., (4-fluorophenyl)methanone at the 6-position) and ether substituents (e.g., phenoxymethyl at the 3-position) .

- Synthesis: Prepared via substitution reactions under basic conditions using alcohols or phenol derivatives, yielding 28–76% depending on the substrate .

- Key Differences : The absence of a saturated ring and trifluoromethyl group reduces metabolic stability compared to the target compound.

2-Amino-5-trifluoromethyl-1,8-naphthyridines

- Structure: These isomers (e.g., 3b and 5b) feature a trifluoromethyl group but on a 1,8-naphthyridine scaffold with an amino (-NH₂) substituent .

- Synthesis : Cyclization using phosphorylating agents (H₃PO₄/P₂O₅) yields a 1:1 mixture of isomers at 87% yield, contrasting with the regioselective synthesis of the target compound .

Hexahydro-benzo[h][1,6]naphthyridines (e.g., 6i)

- Structure : Expanded ring systems (e.g., 7-(trifluoromethyl)-8,9,10,11,12,13-hexahydro-8H-benzo[h]cycloocta[b][1,6]naphthyridine) introduce additional cycloalkane rings, increasing molecular complexity .

- Physical Properties : Higher melting points (137–138°C) and distinct IR/NMR profiles compared to the target compound (e.g., δ = 9.60 ppm for aromatic protons) .

HIV-1 Integrase Inhibition

- Target Compound: Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine exhibit potent activity against HIV-1 integrase’s allosteric site (LEDGF/p75-binding), with IC₅₀ values in the nanomolar range .

- Analogues: Dihydro-1,6-naphthyridinones (e.g., 20a) show reduced antiviral efficacy due to lack of trifluoromethyl-enhanced hydrophobicity and ring saturation .

CCR2 Antagonism

- Target Compound : Used in the synthesis of ((1R,3S)-3-isopropyl-3-{[3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-6(5H)-yl]carbonyl}cyclopentyl)[(3S,4S)-3-methoxytetrahydro-2H-pyran-4-yl]amine, a clinical candidate for inflammatory diseases .

- Analogues : Piperidine- or tetrahydropyran-fused variants (e.g., and ) display lower selectivity for CCR2 due to steric hindrance from bulkier substituents .

Biological Activity

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS No. 624734-27-6) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : C9H9F3N2

- Molecular Weight : 202.07 g/mol

- CAS Number : 624734-27-6

- Structure : The compound features a naphthyridine core with a trifluoromethyl substituent that enhances its lipophilicity and biological activity.

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. Various synthetic routes have been explored to optimize yield and purity. For example, one method involves the use of trifluoroacetyl derivatives in the presence of specific catalysts to facilitate the formation of the naphthyridine structure .

Antidiabetic Activity

One of the significant applications of this compound is as an intermediate in the synthesis of Sitagliptin, a well-known Dipeptidyl Peptidase-4 (DPP-4) inhibitor used for managing type 2 diabetes. The biological activity is primarily attributed to its ability to enhance insulin secretion and lower blood glucose levels by inhibiting DPP-4 enzymes .

Antimicrobial Activity

Recent studies have indicated that derivatives of naphthyridine compounds exhibit antimicrobial properties. Specifically, this compound has shown promising results against various bacterial strains in vitro. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes .

Anti-inflammatory Properties

Research has indicated that this compound may possess anti-inflammatory properties. In vitro assays demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The observed effects suggest potential applications in treating inflammatory diseases .

Case Studies and Research Findings

- In Vivo Studies : Animal models treated with this compound exhibited reduced inflammation markers and improved metabolic profiles compared to controls. These studies support its potential use as an anti-inflammatory agent.

- Clinical Trials : Ongoing clinical trials are evaluating the efficacy of Sitagliptin derivatives in various populations with type 2 diabetes. Preliminary results indicate that these compounds may improve glycemic control without significant side effects .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine, and what key parameters influence yield and purity?

The synthesis typically involves multi-step pathways, including:

- Pd-catalyzed cross-coupling for trifluoromethyl group introduction (e.g., using trifluoromethylboronic acid) .

- Cyclization reactions with precursors like 2-aminopyridine derivatives under acidic conditions .

- Purification via column chromatography or crystallization to achieve >95% purity . Key parameters: Temperature (80–120°C), solvent choice (THF, DMF), and catalyst loading (5–10 mol% Pd) .

Q. Which analytical techniques are most effective for characterizing this compound and confirming structural integrity?

Standard methods include:

Q. What preliminary biological activities have been reported for this compound?

Early studies highlight:

- Antibacterial activity against Mycobacterium tuberculosis (MIC: 2–4 µg/mL) via enzyme inhibition (e.g., enoyl-ACP reductase) .

- Anticancer potential in vitro (IC₅₀: 10–20 µM against HeLa cells) through apoptosis induction .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent placement) impact bioactivity in naphthyridine derivatives?

Structure-activity relationship (SAR) studies reveal:

- Trifluoromethyl position : Substitution at C3 enhances lipophilicity and target binding vs. C2 or C4 .

- Saturation of the tetrahydropyridine ring : Reduces off-target effects compared to fully aromatic analogs .

- Carboxylic acid derivatives (e.g., ethyl ester vs. free acid) modulate solubility and membrane permeability .

Q. How can researchers resolve contradictions in reported biological activity across different models?

Discrepancies (e.g., varying IC₅₀ values) may arise from:

- Assay conditions : Differences in cell lines, incubation times, or serum content .

- Compound stability : Hydrolysis of esters or salts under physiological pH . Mitigation strategies:

- Dose-response validation across multiple models (e.g., 2D vs. 3D cell cultures).

- Metabolite profiling via LC-MS to identify degradation products .

Q. What strategies optimize synthetic efficiency for scaled-up production while maintaining purity?

Advanced approaches include:

- Continuous flow reactors to control exothermic cyclization steps .

- Solvent-free mechanochemical synthesis (grinding with malononitrile/amines), achieving 90–97% yield .

- DoE (Design of Experiments) to refine parameters like catalyst loading and reaction time .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Based on GHS

Q. How does this compound interact with enzymatic targets at the molecular level?

Computational and experimental studies suggest:

- Hydrogen bonding between the naphthyridine core and active-site residues (e.g., Tyr158 in M. tuberculosis enoyl-ACP reductase) .

- Van der Waals interactions with hydrophobic pockets enhanced by the trifluoromethyl group . Validation: Docking simulations (AutoDock Vina) and surface plasmon resonance (KD: 50–100 nM) .

Q. What challenges arise in achieving high enantiomeric purity, and how are they addressed?

Challenges include:

- Racemization during cyclization steps . Solutions:

- Chiral HPLC with cellulose-based columns for separation .

- Asymmetric catalysis using BINOL-derived ligands .

Q. What pharmacokinetic properties (ADME) have been predicted or observed for this compound?

Preliminary

- Absorption : Moderate Caco-2 permeability (Papp: 5–10 × 10⁻⁶ cm/s) .

- Metabolism : CYP3A4-mediated oxidation of the tetrahydropyridine ring .

- Excretion : Renal clearance (t₁/₂: 4–6 hrs in murine models) .

Tools: SwissADME predictions and in vivo rodent studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.